molecular formula C17H18INO2 B1318240 N-(3-Butoxyphenyl)-2-iodobenzamide CAS No. 58494-99-8

N-(3-Butoxyphenyl)-2-iodobenzamide

Cat. No. B1318240
CAS RN: 58494-99-8
M. Wt: 395.23 g/mol
InChI Key: KNFDTPFHUZWMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Butoxyphenyl)-2-iodobenzamide, also known as BIBX1382, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of tyrosine kinase inhibitors and has shown promising results in the treatment of various types of cancer. In

Scientific Research Applications

N-(3-Butoxyphenyl)-2-iodobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which is overexpressed in many types of cancer. Inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Mechanism of Action

N-(3-Butoxyphenyl)-2-iodobenzamide acts as a competitive inhibitor of the ATP-binding site of EGFR. This binding prevents the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration. The inhibition of EGFR activity by N-(3-Butoxyphenyl)-2-iodobenzamide leads to the downregulation of cyclin D1 and upregulation of p27, resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have potent anti-proliferative and pro-apoptotic effects on cancer cells. It has also been shown to inhibit tumor growth in vivo in animal models. Additionally, N-(3-Butoxyphenyl)-2-iodobenzamide has been shown to have minimal toxicity to normal cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-Butoxyphenyl)-2-iodobenzamide in lab experiments is its specificity for EGFR inhibition. This allows for the study of EGFR signaling pathways and their role in cancer progression. However, one limitation of N-(3-Butoxyphenyl)-2-iodobenzamide is its relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the study of N-(3-Butoxyphenyl)-2-iodobenzamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of N-(3-Butoxyphenyl)-2-iodobenzamide. Another area of research is the investigation of the combination of N-(3-Butoxyphenyl)-2-iodobenzamide with other cancer therapies to enhance their effectiveness. Finally, the use of N-(3-Butoxyphenyl)-2-iodobenzamide in clinical trials for the treatment of cancer is an important future direction for this compound.

Synthesis Methods

The synthesis of N-(3-Butoxyphenyl)-2-iodobenzamide involves the reaction of 2-iodobenzoic acid with butylamine and butyl chloroformate. The resulting intermediate is then reacted with 3-butoxyaniline to yield N-(3-Butoxyphenyl)-2-iodobenzamide. This synthesis method has been optimized to produce high yields and purity of the compound.

properties

IUPAC Name

N-(3-butoxyphenyl)-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-2-3-11-21-14-8-6-7-13(12-14)19-17(20)15-9-4-5-10-16(15)18/h4-10,12H,2-3,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFDTPFHUZWMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589281
Record name N-(3-Butoxyphenyl)-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58494-99-8
Record name N-(3-Butoxyphenyl)-2-iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.